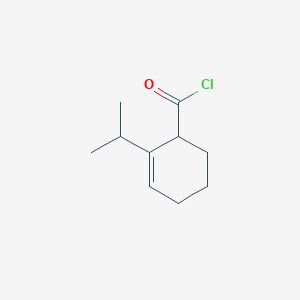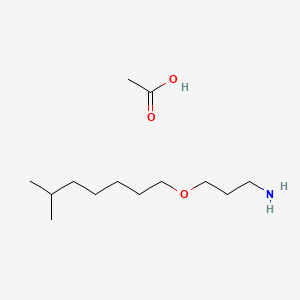
3-(Isooctyloxy)propylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isooctyloxy)propylammonium acetate is a chemical compound with the molecular formula C13H29NO3 and a molecular weight of 247.37 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has low volatility and high thermal stability. These properties make it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isooctyloxy)propylammonium acetate can be achieved through a two-step process. The first step involves the reaction of 3-chloropropylamine with isooctanol to form 3-(Isooctyloxy)propylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The second step involves the neutralization of 3-(Isooctyloxy)propylamine with acetic acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
3-(Isooctyloxy)propylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like water or dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or aldehydes.
Reduction: The primary products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in different substituted ammonium salts.
科学的研究の応用
3-(Isooctyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
作用機序
The mechanism of action of 3-(Isooctyloxy)propylammonium acetate involves its interaction with various molecular targets. As an ionic liquid, it can disrupt the hydrogen bonding network of water, enhancing the solubility of hydrophobic compounds. This property makes it effective in processes like biomass dissolution and organic synthesis . The acetate ion can also act as a nucleophile in chemical reactions, facilitating various transformations.
類似化合物との比較
Similar Compounds
- 3-(Isononyloxy)propylammonium acetate
- 3-(Isooctyloxy)propylammonium chloride
- 3-(Isooctyloxy)propylammonium bromide
Uniqueness
Compared to similar compounds, 3-(Isooctyloxy)propylammonium acetate offers unique advantages such as:
- Enhanced Solubility : Its ionic nature improves the solubility of various compounds.
- Thermal Stability : It has a high thermal stability, making it suitable for high-temperature applications.
- Versatility : It can be used in a wide range of chemical reactions and industrial processes.
特性
CAS番号 |
68379-12-4 |
|---|---|
分子式 |
C13H29NO3 |
分子量 |
247.37 g/mol |
IUPAC名 |
acetic acid;3-(6-methylheptoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-11(2)7-4-3-5-9-13-10-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
GSIAFAPJNSNMOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCOCCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



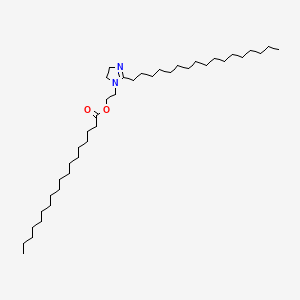
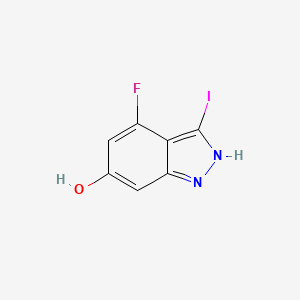


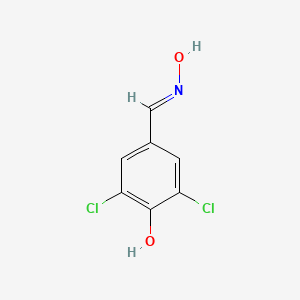
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
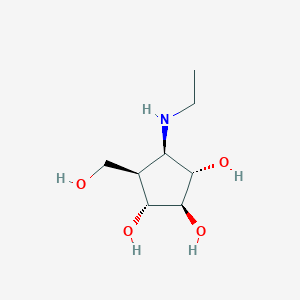
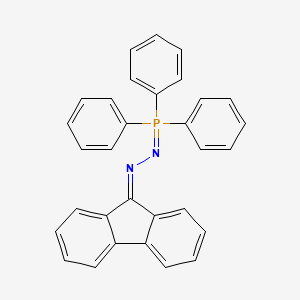

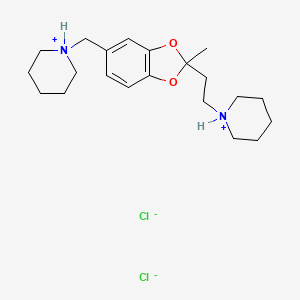
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
